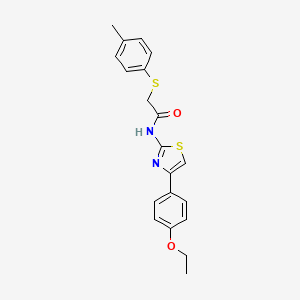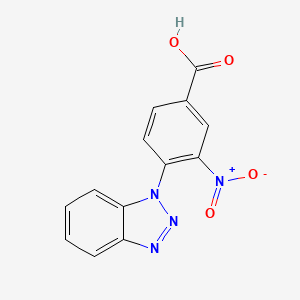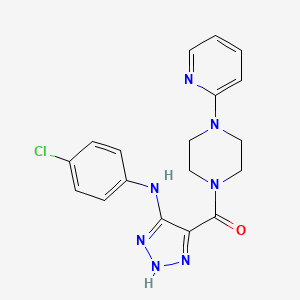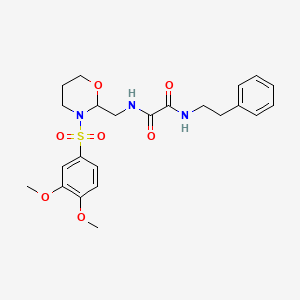
N-(4-(N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a fluorophenyl group, a pyrrolidinone ring, and a sulfonamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the fluorophenyl and pyrrolidinone intermediates. These intermediates are then coupled using sulfonamide chemistry. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
N-(4-(N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
科学的研究の応用
N-(4-(N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of N-(4-(N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the compound’s structure and the context of its use.
類似化合物との比較
Similar Compounds
Similar compounds include other sulfonamide derivatives and fluorophenyl-containing molecules. Examples include:
- N-(4-(N-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(1-(3-bromophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide
Uniqueness
N-(4-(N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
特性
IUPAC Name |
N-[4-[[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4S/c1-12(23)20-14-5-7-17(8-6-14)27(25,26)21-15-10-18(24)22(11-15)16-4-2-3-13(19)9-16/h2-9,15,21H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFILTOJEJNQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one](/img/structure/B2769144.png)
![4,6-dimethyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2769147.png)


![5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2769151.png)

![5-Chloro-2-({1-[(2-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2769153.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2769154.png)





